N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
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Overview
Description
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is a compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein that plays a crucial role in various biological processes.
Mechanism of Action
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is a selective inhibitor of a specific protein called protein kinase. This protein is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The compound binds to the active site of the protein and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in several animal models of disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide in lab experiments is its selectivity towards a specific protein. This allows researchers to investigate the role of this protein in various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate its potential use in the development of new drugs that target specific proteins involved in various biological processes. Additionally, further research is needed to investigate the potential toxicity of this compound and its effects on different cell types.
In conclusion, N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is a potent inhibitor of a specific protein that has gained significant attention in scientific research. Its selectivity towards a specific protein makes it a valuable tool for investigating the role of this protein in various biological processes. Further research is needed to investigate its potential applications in the development of new drugs and its potential toxicity.
Synthesis Methods
The synthesis of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide involves several steps. The starting material is 3-pyridinesulfonic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with thiophen-3-ylmethanol in the presence of a base to give the desired product. The final product is purified using column chromatography.
Scientific Research Applications
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various scientific fields. It has been shown to be a potent inhibitor of a specific protein that is involved in cancer, inflammation, and other diseases. This compound has been used in several studies to investigate the role of this protein in various biological processes.
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S2/c13-12(14,15)9-17(7-10-3-5-20-8-10)21(18,19)11-2-1-4-16-6-11/h1-6,8H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKCZXZHDKLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
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